3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide
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Overview
Description
3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of a benzoyl chloride with a dimethylamine to form the benzamide core.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-yl group is attached to the benzamide core.
Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxypropyl chain.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products typically include alcohols and amines.
Substitution: Substituted benzamides and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-(3-(thiophen-2-yl)-3-hydroxypropyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(dimethylamino)-N-(3-(pyridin-2-yl)-3-hydroxypropyl)benzamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions and stability.
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)13-6-3-5-12(11-13)16(20)17-9-8-14(19)15-7-4-10-21-15/h3-7,10-11,14,19H,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDRUZGCISYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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